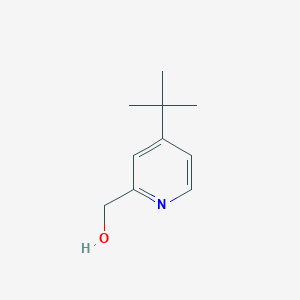
(4-(tert-Butyl)pyridin-2-yl)methanol
Cat. No. B8809006
M. Wt: 165.23 g/mol
InChI Key: AIOQNFLGOFMATK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06043248
Procedure details


4-t-Butyl-pyridine N-oxide (11.0 g, 72.9 mmole) is dissolved in 200 ml dichloromethane in a 500 ml one neck round bottom flask under nitrogen. The solution is treated with trimethyloxonium tetrafluoroborate (10.8 g, 72.9 mmole), is stirred 1h at room temperature, and the volatiles are removed in vacuo. The solid residue is dissolved in 200 ml methanol in a 500 ml one neck round bottom flask. The solution is heated to reflux, is treated with ammonium persulfate (3.3 g, 14.5 mmole) in 15 ml water, and the reaction mixture is vigorously refluxed for 30 min. The reaction is treated with a second lot of ammonium persulfate (1.65 g, 7.2 mmole) in 7 ml water and is refluxed for an additional 1 h. The reaction is cooled and the bulk of the methanol is removed in vacuo. The residue is diluted with 300 ml conc ammonium hydroxide and the mixture is extracted with 4×100 ml dichloromethane. The combined organics are dried over potassium carbonate and are concentrated in vacuo to a yellow oil. The crude material is chromatographed over 400 g silica gel (230-400 mesh), eluting with 40% acetone/hexane, while collecting 50 ml fractions. Fractions 26-52 are combined and concentrated to afford 8.79 g (73%) of 4-t-Butyl-2-hydroxymethyl-pyridine as a yellow oil.


[Compound]
Name
one
Quantity
500 mL
Type
solvent
Reaction Step One


[Compound]
Name
1h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Name
ammonium persulfate
Quantity
3.3 g
Type
reactant
Reaction Step Four


Name
ammonium persulfate
Quantity
1.65 g
Type
reactant
Reaction Step Five


Yield
73%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[CH:9][N+:8]([O-])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].F[B-](F)(F)F.[CH3:17][O+:18](C)C.S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+]>ClCCl.O>[C:1]([C:5]1[CH:10]=[CH:9][N:8]=[C:7]([CH2:17][OH:18])[CH:6]=1)([CH3:4])([CH3:3])[CH3:2] |f:1.2,3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
11 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C1=CC=[N+](C=C1)[O-]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
[Compound]
|
Name
|
one
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
10.8 g
|
|
Type
|
reactant
|
|
Smiles
|
F[B-](F)(F)F.C[O+](C)C
|
Step Three
[Compound]
|
Name
|
1h
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
ammonium persulfate
|
|
Quantity
|
3.3 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Five
|
Name
|
ammonium persulfate
|
|
Quantity
|
1.65 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
|
|
Name
|
|
|
Quantity
|
7 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the volatiles are removed in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The solid residue is dissolved in 200 ml methanol in a 500 ml one neck round bottom flask
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution is heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture is vigorously refluxed for 30 min
|
|
Duration
|
30 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is refluxed for an additional 1 h
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction is cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the bulk of the methanol is removed in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The residue is diluted with 300 ml conc ammonium hydroxide
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture is extracted with 4×100 ml dichloromethane
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organics are dried over potassium carbonate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
are concentrated in vacuo to a yellow oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude material is chromatographed over 400 g silica gel (230-400 mesh)
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with 40% acetone/hexane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
while collecting 50 ml fractions
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)C1=CC(=NC=C1)CO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8.79 g | |
| YIELD: PERCENTYIELD | 73% | |
| YIELD: CALCULATEDPERCENTYIELD | 73% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
